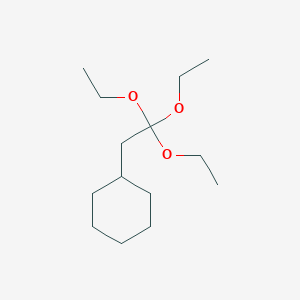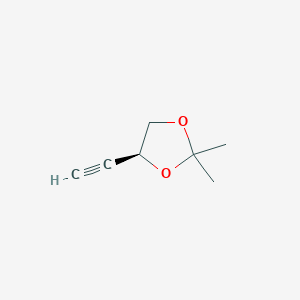
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Übersicht
Beschreibung
4-Hydroxyindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormoneIt is a metabolite of psilocybin and psilocin, compounds found in certain mushrooms .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyindol-3-essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4-Hydroxyindol-3-essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Agonist an mehreren Serotoninrezeptoren, darunter 5-HT2A- und 5-HT2C-Rezeptoren. Diese Interaktion ist entscheidend für seine psychoaktiven Wirkungen und seine potenziellen therapeutischen Anwendungen . Die Fähigkeit der Verbindung, Serotoninwege zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Hirnerkrankungen .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxyindole-3-acetic acid can be synthesized through several methods. One common approach involves the microbiological transformation of indole-3-acetic acid. This process typically involves the use of specific microorganisms that can hydroxylate indole-3-acetic acid at the 4-position . Another method involves chemical synthesis, where indole derivatives are subjected to hydroxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of 4-Hydroxyindole-3-acetic acid often relies on biocatalytic processes. These processes utilize microbial cell factories to convert indole-3-acetic acid into its hydroxylated form. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Hydroxyindol-3-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung für verschiedene Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um 4-Hydroxyindol-3-essigsäure zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.
Substitution: Halogenierungs- und Alkylierungsreaktionen können mit Reagenzien wie Brom oder Alkylhalogeniden durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indolderivate, die Anwendungen in der Pharmaindustrie und anderen Industrien haben .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyindol-3-essigsäure ähnelt anderen Indolderivaten wie:
Indol-3-essigsäure: Ein Pflanzenhormon, das an der Wachstumsregulation beteiligt ist.
4-Chlorindol-3-essigsäure: Ein weiteres Derivat mit herbiziden Eigenschaften.
Psilocin: Eine psychoaktive Verbindung, die in bestimmten Pilzen vorkommt.
Einzigartigkeit: Was 4-Hydroxyindol-3-essigsäure auszeichnet, ist seine spezifische Hydroxylierung an der 4-Position, die einzigartige chemische und biologische Eigenschaften verleiht. Diese Modifikation verstärkt seine Interaktion mit bestimmten Rezeptoren und Enzymen, was sie sowohl für die Forschung als auch für industrielle Anwendungen wertvoll macht .
Eigenschaften
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSTOCJEXIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427653 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-08-5 | |
| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B3053764.png)


